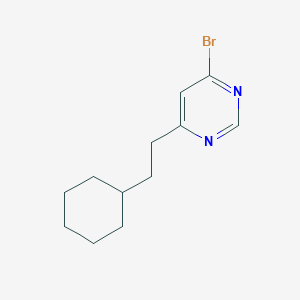
4-Bromo-6-(2-cyclohexylethyl)pyrimidine
Overview
Description
4-Bromo-6-(2-cyclohexylethyl)pyrimidine is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrimidine Photoproducts and DNA Repair
Research on pyrimidine photoproducts, including the study of pyrimidine (6-4) pyrimidone photoproducts, is significant in understanding DNA repair mechanisms. Studies have shown that these photoproducts, formed by UV exposure, are substrates for specific enzymes that convert them to unmodified bases, potentially through intermediates like oxetanes (Kim et al., 1994). This process is crucial in preventing DNA damage caused by UV radiation.
Antiviral Activity
Pyrimidine derivatives have been investigated for their antiviral activities. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown inhibitory effects on retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Synthesis Methods
Improved and scalable methods of synthesizing pyrimidine derivatives, such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine, have been developed. These methods are crucial for producing pyrimidine compounds efficiently and economically for further research and application (Bugge et al., 2014).
Selective Alkylation
Studies on the selective N-/O-alkylation of pyrimidines have been conducted. This research is vital for understanding how different substituents on the pyrimidine ring affect the chemical properties and potential applications of these compounds (Mittersteiner et al., 2022).
Antibacterial and Antinociceptive Effects
Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antinociceptive effects. These studies contribute to the potential development of new drugs with antimicrobial and pain-relieving properties (Waheed et al., 2008).
Pyrimidine-Based Inhibitors
Synthesis of pyrimidine-based compounds has been explored for developing new inhibitors targeting various biological pathways. For example, pyrimidine derivatives have been examined as tyrosine kinase inhibitors and antiangiogenic agents, which can be critical in cancer therapy (Gangjee et al., 2010).
Properties
IUPAC Name |
4-bromo-6-(2-cyclohexylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGARSGILOINLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






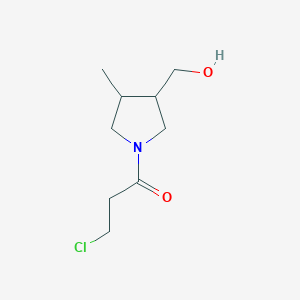
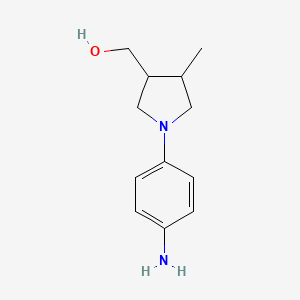
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)

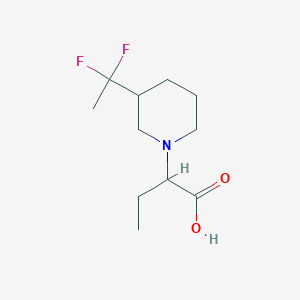
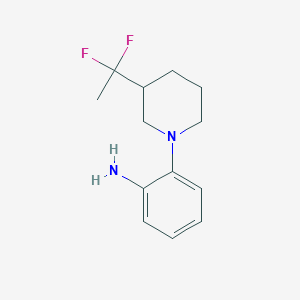
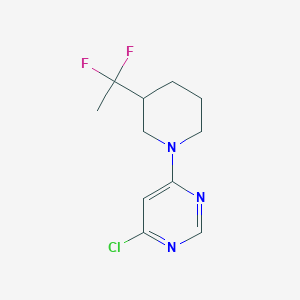

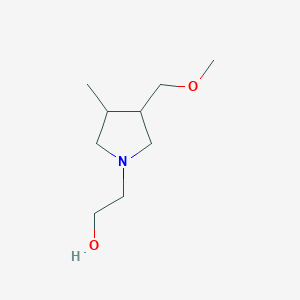
![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
